Tert-butyl 4-(difluoromethyl)pyrrolidine-3-carboxylate
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Overview
Description
Tert-butyl 4-(difluoromethyl)pyrrolidine-3-carboxylate is a chemical compound with the molecular formula C10H17F2NO2 It is a pyrrolidine derivative, characterized by the presence of a tert-butyl group, a difluoromethyl group, and a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(difluoromethyl)pyrrolidine-3-carboxylate typically involves the reaction of pyrrolidine derivatives with difluoromethylating agents. One common method includes the use of tert-butyl 3-oxopyrrolidine-1-carboxylate as a starting material, which undergoes difluoromethylation using difluoromethylating reagents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(difluoromethyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction could produce difluoromethyl alcohols .
Scientific Research Applications
Tert-butyl 4-(difluoromethyl)pyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-(difluoromethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The pathways involved may include enzymatic reactions and receptor binding, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(bromomethyl)pyrrolidine-3-carboxylate
- Tert-butyl 4-(methyl)pyrrolidine-3-carboxylate
- Tert-butyl 4-(hydroxymethyl)pyrrolidine-3-carboxylate
Uniqueness
Tert-butyl 4-(difluoromethyl)pyrrolidine-3-carboxylate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H17F2NO2 |
---|---|
Molecular Weight |
221.24 g/mol |
IUPAC Name |
tert-butyl 4-(difluoromethyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C10H17F2NO2/c1-10(2,3)15-9(14)7-5-13-4-6(7)8(11)12/h6-8,13H,4-5H2,1-3H3 |
InChI Key |
NELXAXGZHDIZMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CNCC1C(F)F |
Origin of Product |
United States |
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